molecular formula C17H20N2O9S B1211396 4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline

4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline

Cat. No. B1211396
M. Wt: 428.4 g/mol
InChI Key: NDDOUBGQRWFVQM-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(D-prolinosulfonyl)benzoyl]-L-glutamic acid is a sulfonamide, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid, a N-acyl-L-glutamic acid and a D-proline derivative.

Scientific Research Applications

Oxidative Stress and Protein Analysis

Glutamic semialdehyde, a product of the oxidation of arginine and proline, is a significant contributor to protein carbonyls in tissues. The quantitation of such compounds, including those derived from glutamic acid, provides specific information on the oxidative status of proteins. This is crucial in understanding pathology and aging, and can be used in various biological samples such as tissue protein and cell cultures (Requena, Levine, & Stadtman, 2003).

Biochemical Pathways and Microbiology

The interconversion of glutamic acid and proline has been studied in microorganisms like Escherichia coli. This research provides insights into the biochemical pathways of amino acids and their transformation, which is essential for understanding microbial physiology and metabolism (Strecker, 1957).

Synthesis and Inhibition Studies

Recent studies include the synthesis of benzyloxy-S-glutamic acid derivatives, utilizing glutamic acid for the inhibition of excitatory amino acid transporters. This research has implications for the development of novel pharmaceutical compounds (Tamborini et al., 2009).

Enzymatic Reactions and Metabolism

The synthesis of β-hydroxy derivatives of L-glutamic acid, as part of peptide/protein studies, demonstrates the importance of glutamic acid derivatives in understanding and manipulating enzymatic reactions and metabolism (Kumar & Chattopadhyay, 2015).

Neurochemistry and Pharmacology

Investigations into the role of glutamic acid in the central nervous system, particularly its excessive levels associated with neurodegenerative disorders, have led to the development of Glu receptor antagonists. This research is pivotal for therapeutic interventions in neurological diseases (Catarzi, Colotta, & Varano, 2007).

Proline Synthesis and Arginine Synthesis

Understanding the biosynthesis of amino acids like proline and arginine, where glutamic acid contributes significantly, is essential for comprehending plant nitrogen metabolism and its applications in agriculture and plant science (Thompson, 1980).

properties

Product Name

4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline

Molecular Formula

C17H20N2O9S

Molecular Weight

428.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2R)-2-carboxypyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H20N2O9S/c20-14(21)8-7-12(16(23)24)18-15(22)10-3-5-11(6-4-10)29(27,28)19-9-1-2-13(19)17(25)26/h3-6,12-13H,1-2,7-9H2,(H,18,22)(H,20,21)(H,23,24)(H,25,26)/t12-,13+/m0/s1

InChI Key

NDDOUBGQRWFVQM-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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